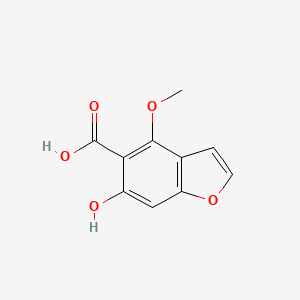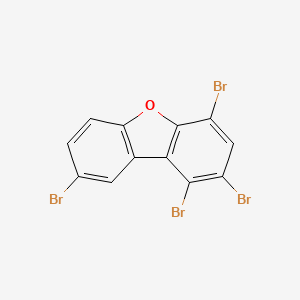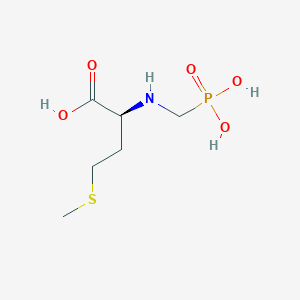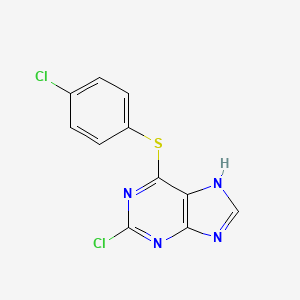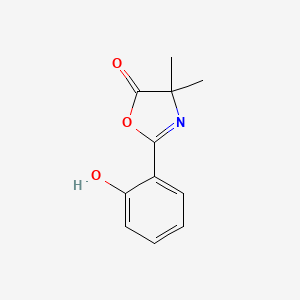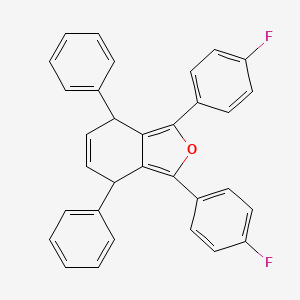
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of fluorine atoms attached to phenyl rings, which can significantly influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzoyl chloride with phenylmagnesium bromide to form 4-fluorobenzophenone. This intermediate is then subjected to cyclization reactions under acidic conditions to form the benzofuran core structure. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran involves its interaction with specific molecular targets in biological systems. The fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(4-fluorophenyl)urea
Uniqueness
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
132980-69-9 |
|---|---|
Molekularformel |
C32H22F2O |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1,3-bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H22F2O/c33-25-15-11-23(12-16-25)31-29-27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)30(29)32(35-31)24-13-17-26(34)18-14-24/h1-20,27-28H |
InChI-Schlüssel |
QVNFHWJICIUFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=CC(C3=C(OC(=C23)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


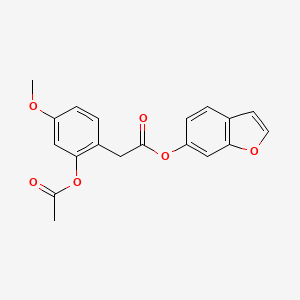
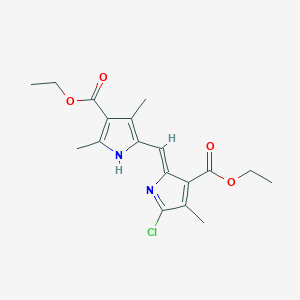

![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
